molecular formula C9H7IO2 B11849882 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one

7-Hydroxy-5-iodo-2,3-dihydroinden-1-one

Cat. No.: B11849882
M. Wt: 274.05 g/mol
InChI Key: JTINDPYSJJJIOH-UHFFFAOYSA-N
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Description

7-Hydroxy-5-iodo-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H7IO2 It is a derivative of indanone, characterized by the presence of a hydroxy group at the 7th position and an iodine atom at the 5th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one typically involves the iodination of 7-hydroxy-2,3-dihydroinden-1-one. The reaction can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective iodination at the 5th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the indanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of 7-oxo-5-iodo-2,3-dihydroinden-1-one.

    Reduction: Formation of 7-hydroxy-5-iodo-2,3-dihydroindanol.

    Substitution: Formation of 7-hydroxy-5-substituted-2,3-dihydroinden-1-one derivatives.

Scientific Research Applications

7-Hydroxy-5-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in halogenation reactions.

    5-Iodo-2,3-dihydroinden-1-one: Lacks the hydroxy group, affecting its solubility and hydrogen bonding capabilities.

    7-Hydroxy-5-methoxy-2,3-dihydroinden-1-one: Contains a methoxy group instead of iodine, altering its electronic properties and reactivity.

Uniqueness

7-Hydroxy-5-iodo-2,3-dihydroinden-1-one is unique due to the presence of both hydroxy and iodine groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

7-hydroxy-5-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7IO2/c10-6-3-5-1-2-7(11)9(5)8(12)4-6/h3-4,12H,1-2H2

InChI Key

JTINDPYSJJJIOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2O)I

Origin of Product

United States

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